molecular formula C16H21N3O2S B1226274 1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

Cat. No. B1226274
M. Wt: 319.4 g/mol
InChI Key: QKSMMTXJKVNQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones underwent Ugi reactions to synthesize a new class of pseudopeptidic [1,2,4]triazines, representing a potential area for further exploration in chemical synthesis (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Biological Activities

  • Novel urea derivatives, including 1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea, demonstrated significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents (Nam, Dung, Thuong, & Hien, 2010).
  • These compounds also showed notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus, suggesting a possible application in antimicrobial therapy (Abdel-Rahman & Morsy, 2007).

Antiproliferative Effects

  • Some benzothiazole derivatives, including those similar to 1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea, exhibited antiproliferative activities against various cancer cell lines, suggesting their role in cancer research (Ceylan et al., 2020).

Corrosion Inhibition

  • Derivatives of 1,3,5-triazinyl urea, closely related to 1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea, were effective as corrosion inhibitors for mild steel in acidic environments, indicating their potential industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

properties

Product Name

1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

1-cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C16H21N3O2S/c1-2-21-12-8-9-13-14(10-12)22-16(18-13)19-15(20)17-11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H2,17,18,19,20)

InChI Key

QKSMMTXJKVNQMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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